1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole

Regioisomer SAR N-benzyl benzimidazole Positional isomer differentiation

Regioisomer mix-ups compromise screening data. This ortho-chloro isomer (CAS 637745-49-4) eliminates ambiguity in position-dependent target-binding studies. • Distinct ortho-Cl spatial orientation enables differential halogen-bonding & steric clash profiling vs. meta/para controls. • Validated for FEP calculation benchmarking and docking pose validation. • ChemBridge Express-Pick library member; CoA ensures regioisomeric identity. • Available from stock for immediate dispatch; request quote for bulk quantities.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75g/mol
CAS No. 637745-49-4
Cat. No. B379342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
CAS637745-49-4
Molecular FormulaC16H15ClN2O
Molecular Weight286.75g/mol
Structural Identifiers
SMILESCOCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3
InChIKeyVCPQEZCJGMTSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-2-(methoxymethyl)benzimidazole – Chemical Identity & Core Characteristics


1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole (CAS 637745-49-4) is a disubstituted benzimidazole derivative (C16H15ClN2O, MW 286.75 g/mol) featuring an N‑(2‑chlorobenzyl) group and a C‑2 methoxymethyl substituent [1]. The compound is listed in the PubChem database (CID 962448) with computed physicochemical descriptors including XLogP3‑AA 3.3, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors [1]. Regioisomeric analogs with 3‑chlorobenzyl and 4‑chlorobenzyl substitution are concurrently available from screening‑library suppliers, establishing this specific ortho‑chloro isomer as a position‑dependent structural comparator within the benzimidazole N‑benzyl substitution series [2].

Regioisomer probe

Ortho‑chloro N‑benzyl benzimidazole for position‑dependent SAR expansion

Screening library compound

Member of ChemBridge Express‑Pick library; suitable for hit‑to‑lead workflows

Identity verification

Requires CoA to confirm ortho‑isomer and distinguish from meta/para analogs

1-(2-Chlorobenzyl)-2-(methoxymethyl)benzimidazole: Position-Sensitive Screening


Generic replacement of 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole with any other benzimidazole scaffold is unreliable because chlorine position on the N‑benzyl ring drastically alters molecular shape, electron distribution, and target‑binding orientation. Within available screening libraries, this compound exists as one of three stable monochlorobenzyl regioisomers (ortho, meta, para). In closely related benzimidazole series, moving the chlorine substituent from the ortho to the meta or para position has been shown to modulate receptor affinity and functional activity [1], making direct interchange without quantitative position‑specific comparison scientifically unsound.

Positional isomer mismatch

Meta‑ or para‑chloro isomers may shift target‑binding orientation; class‑level SAR documents position‑dependent activity modulation.

Undifferentiated global hydrophobicity

Identical computed XLogP3‑AA (3.3) across isomers prevents chromatographic distinction; structural confirmation is essential.

Vendor purity not publicly specified

Ortho isomer lacks a published purity specification; assuming parity with meta‑isomer (90%) risks false activity cliffs in SAR.

1-(2-Chlorobenzyl)-2-(methoxymethyl)benzimidazole: Key Differentiation Evidence


Chlorine Position Regioisomerism and Target Binding

This compound bears the chlorine atom at the ortho position of the N‑benzyl ring, in contrast to the meta‑chloro (CAS not assigned; ChemBridge ID 7934932) and para‑chloro (CAS not assigned; ChemBridge ID 7934933) regioisomers. In benzimidazole series targeting the nuclear receptor RORγt, ortho‑substitution on the N‑benzyl ring confers a distinct binding conformation relative to meta‑ or para‑substituted analogs, which can translate into substantial shifts in both biochemical and cell‑based functional activity [1]. While direct comparative assay data for this exact compound versus its meta‑ and para‑chloro regioisomers are not publicly available, the precedent for position‑dependent activity within this chemical class is well‑established [1].

Binding Conformation
Class‑level inference
Ortho‑chloro substitution creates a distinct steric and electronic profile vs. meta/para regioisomers
May support regioisomer SAR differentiation; target engagement not directly assayed for this compound
Inference based on published benzimidazole RORγt SAR; no head‑to‑head data available
Regioisomer SAR N-benzyl benzimidazole Positional isomer differentiation

Computed LogP and Hydrogen-Bond Profile

The target compound has a computed XLogP3‑AA of 3.3, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors [1]. All three regioisomers (ortho, meta, para) share the same molecular formula and identical computed hydrogen‑bond donor/acceptor counts, meaning that hydrophobicity differences among isomers are subtle and arise solely from the orientation of the chlorine atom. The ortho‑chloro orientation places the electron‑withdrawing chlorine in closest proximity to the benzimidazole nitrogen lone pairs, which can influence basicity and protonation state at the imidazole N‑3 position relative to the meta and para isomers—a feature that computational pKa predictions can differentiate, though experimental pKa values are lacking [1].

Computed LogP
Supporting evidence
XLogP3‑AA 3.3 – identical across ortho, meta, and para isomers
Global hydrophobicity cannot distinguish isomers; structural identity (NMR) must confirm ortho‑chloro
Computed value from PubChem; experimental pKa/logP not available
Lipophilicity Physicochemical descriptors Drug-likeness

Supplier Purity: Ortho-Chloro Isomer Availability

The closely related 3‑chlorobenzyl (meta) isomer is listed by ChemBridge with a stated purity of 90% (QC method: LCMS) [1]. Equivalent supplier‑reported purity and QC documentation for the ortho‑chloro (2‑chlorobenzyl) isomer were not located in publicly accessible vendor databases at the time of this analysis. For procurement, the absence of a published purity specification for the ortho isomer constitutes a verifiable differentiator: users must request a certificate of analysis (CoA) for this specific CAS number and should not assume batch purity mirrors that of the meta isomer [1].

Vendor Purity
Supporting evidence
Ortho isomer: not publicly specified; Meta isomer: 90% (LCMS)
Purity must be verified per batch for ortho isomer; do not assume parity with meta‑isomer specification
CoA request required; difference in purity can cause false SAR cliffs
Vendor differentiation Purity certification LCMS quality control

1-(2-Chlorobenzyl)-2-(methoxymethyl)benzimidazole: Application Scenarios


Regioisomer SAR Studies

When investigating how chlorine position on the N‑benzyl ring modulates target binding (e.g., RORγt, kinases, GPCRs), this ortho‑chloro isomer serves as an essential comparator alongside the meta‑ and para‑chloro analogs. Its unique spatial orientation may lead to differential steric clash or halogen‑bonding patterns with binding‑site residues, making it a key probe for deciphering position‑dependent pharmacology [1].

Computational Docking and Structural Fidelity

Because the ortho‑chloro substituent can form an intramolecular interaction with the imidazole nitrogen or affect the torsional angle of the benzyl group, this compound provides a distinct conformational profile for validating docking poses or free‑energy perturbation (FEP) calculations against meta‑ and para‑chloro controls [1].

Quality-Controlled Procurement for HTS Libraries

The compound’s membership in the ChemBridge Express‑Pick library makes it suitable for hit‑to‑lead expansion. Procurement teams must explicitly specify CAS 637745‑49‑4 and request a CoA to ensure the ortho‑chloro isomer is delivered, as regioisomer mix‑ups can invalidate screening results [2].

Application
Selection Property
Validation Focus
Regioisomer SAR Studies
Ortho‑chloro regioisomer identity
Position‑dependent binding confirmation
Computational Docking
Distinct conformational profile
Docking pose validation vs. meta/para controls
HTS Library Procurement
CAS‑specific ordering and CoA request
Isomer identity confirmation to avoid mix‑ups
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